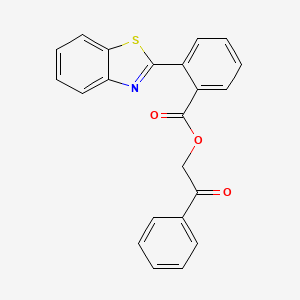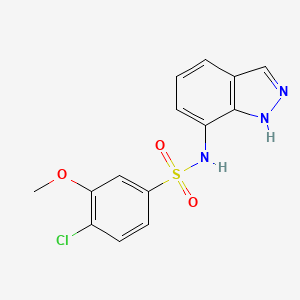![molecular formula C21H20FN9O2 B11071499 [4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 4-[5-(2-fluorobenzyl)-2H-tetrazol-2-yl]benzoate](/img/structure/B11071499.png)
[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 4-[5-(2-fluorobenzyl)-2H-tetrazol-2-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]METHYL 4-{5-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-2-YL}BENZOATE is a complex organic compound that features a triazine ring, a tetrazole ring, and a benzoate ester
Preparation Methods
The synthesis of [4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]METHYL 4-{5-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-2-YL}BENZOATE involves multiple steps, including the formation of the triazine and tetrazole rings, followed by esterification. The synthetic route typically starts with the preparation of the triazine ring through a cyclization reaction involving cyanamide and dimethylamine. The tetrazole ring is then synthesized via a cycloaddition reaction between an azide and a nitrile. Finally, the benzoate ester is formed through an esterification reaction with 4-aminobenzoic acid .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Ester Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol under acidic or basic conditions
Scientific Research Applications
[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]METHYL 4-{5-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-2-YL}BENZOATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules used in various industrial applications
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine and tetrazole rings can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt critical biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar compounds include other triazine and tetrazole derivatives, such as:
[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]METHYL 4-{5-[(2-CHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-2-YL}BENZOATE: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]METHYL 4-{5-[(2-METHYLPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-2-YL}BENZOATE: This compound has a methyl group instead of a fluorine atom, which can influence its physical and chemical properties
Properties
Molecular Formula |
C21H20FN9O2 |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 4-[5-[(2-fluorophenyl)methyl]tetrazol-2-yl]benzoate |
InChI |
InChI=1S/C21H20FN9O2/c1-30(2)21-25-18(24-20(23)26-21)12-33-19(32)13-7-9-15(10-8-13)31-28-17(27-29-31)11-14-5-3-4-6-16(14)22/h3-10H,11-12H2,1-2H3,(H2,23,24,25,26) |
InChI Key |
UMDMUEHCBGXFPS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)COC(=O)C2=CC=C(C=C2)N3N=C(N=N3)CC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 4-(4H-1,2,4-triazol-4-yl)benzoate](/img/structure/B11071417.png)
![1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-(4-fluorophenyl)-1-(thiophen-2-ylmethyl)urea](/img/structure/B11071438.png)
![2-(2,4-dibromo-6-methylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11071439.png)
![N-(2,4-Dichlorophenyl)-N'-(2-methoxydibenzo[B,D]furan-3-YL)urea](/img/structure/B11071443.png)

![3-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazole](/img/structure/B11071457.png)


![1-[(4-bromophenyl)carbonyl]-1-methyl-1a-[(2-oxo-2H-chromen-3-yl)carbonyl]-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B11071465.png)
![(2E)-N-{2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylprop-2-enamide](/img/structure/B11071469.png)

![N-[4-(2-amino-2-oxoethoxy)phenyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide](/img/structure/B11071491.png)
![N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B11071506.png)
![5-(4-ethoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11071514.png)
